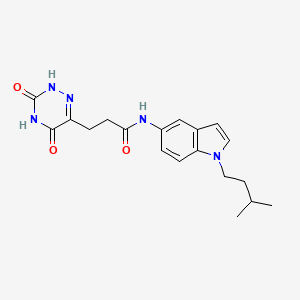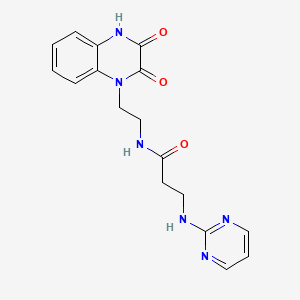![molecular formula C24H21NO7S B11150609 8-methoxy-6-oxo-6H-benzo[c]chromen-3-yl N-[(4-methylphenyl)sulfonyl]-beta-alaninate](/img/structure/B11150609.png)
8-methoxy-6-oxo-6H-benzo[c]chromen-3-yl N-[(4-methylphenyl)sulfonyl]-beta-alaninate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
8-methoxy-6-oxo-6H-benzo[c]chromen-3-yl N-[(4-methylphenyl)sulfonyl]-beta-alaninate: is a complex organic compound with a fascinating structure. Let’s break it down:
- The core structure is a benzo[c]chromene , which consists of a chromene ring fused to a benzene ring.
- The compound contains a beta-alanine moiety, which is a naturally occurring amino acid derivative.
- The N-[(4-methylphenyl)sulfonyl] group is attached to the beta-alanine, adding further complexity.
Preparation Methods
Synthetic Routes:
A straightforward synthesis involves a regioselective intermolecular Diels–Alder cycloaddition followed by oxidative aromatization . Here are the steps:
-
Diels–Alder Cycloaddition
- React 3-vinyl-2H-chromenes with methyl propiolate to form a cyclohexadiene cycloadduct.
- This step is highly regioselective and yields the intermediate compound.
-
Oxidative Aromatization
- Oxidize the cycloadduct to obtain the final product, 8-methoxy-6-oxo-6H-benzo[c]chromen-3-yl N-[(4-methylphenyl)sulfonyl]-beta-alaninate .
Industrial Production:
Chemical Reactions Analysis
Reactions:
Oxidation: The compound may undergo oxidation reactions.
Substitution: The N-[(4-methylphenyl)sulfonyl] group can participate in substitution reactions.
Common Reagents and Conditions:
Oxidation: Use oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Substitution: Employ nucleophilic reagents (e.g., amines, thiols) under appropriate conditions.
Major Products:
- Oxidation may lead to the formation of hydroxylated or carboxylated derivatives.
- Substitution could yield various N-substituted analogs.
Scientific Research Applications
This compound has diverse applications:
Medicine: Investigate its potential as a drug candidate, especially considering its unique structure.
Chemistry: Study its reactivity and explore novel transformations.
Biology: Investigate its effects on cellular processes.
Industry: Explore its use in materials science or as a building block for other compounds.
Mechanism of Action
The exact mechanism remains an area of research. it likely interacts with specific molecular targets or pathways, influencing cellular functions.
Properties
Molecular Formula |
C24H21NO7S |
|---|---|
Molecular Weight |
467.5 g/mol |
IUPAC Name |
(8-methoxy-6-oxobenzo[c]chromen-3-yl) 3-[(4-methylphenyl)sulfonylamino]propanoate |
InChI |
InChI=1S/C24H21NO7S/c1-15-3-7-18(8-4-15)33(28,29)25-12-11-23(26)31-17-6-10-20-19-9-5-16(30-2)13-21(19)24(27)32-22(20)14-17/h3-10,13-14,25H,11-12H2,1-2H3 |
InChI Key |
URUKSWOUHCBGFP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NCCC(=O)OC2=CC3=C(C=C2)C4=C(C=C(C=C4)OC)C(=O)O3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[2-(4a-hydroxyoctahydroisoquinolin-2(1H)-yl)-2-oxoethyl]-2-[(4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl)oxy]propanamide](/img/structure/B11150534.png)
![4-[(2-ethylpiperidin-1-yl)methyl]-3-hydroxy-6H-benzo[c]chromen-6-one](/img/structure/B11150539.png)
![methyl {7-[2-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-oxoethoxy]-4,8-dimethyl-2-oxo-2H-chromen-3-yl}acetate](/img/structure/B11150548.png)
![trans-4-[({[(6-oxo-6H-benzo[c]chromen-3-yl)oxy]acetyl}amino)methyl]cyclohexanecarboxylic acid](/img/structure/B11150556.png)
![ethyl N-[8-methyl-2-(4-methylphenyl)imidazo[1,2-a]pyridin-3-yl]carbamate](/img/structure/B11150559.png)
![2-[2-(2,6-dichlorophenyl)-1,3-thiazol-4-yl]-N-[2-(4-methoxyphenyl)ethyl]acetamide](/img/structure/B11150563.png)
![8-[5-(2-chlorophenyl)-4,5-dihydro-1H-pyrazol-3-yl]-9-hydroxy-7-methyl-2,3-dihydrocyclopenta[c]chromen-4(1H)-one](/img/structure/B11150564.png)

![2-amino-7-[(2,6-dichlorobenzyl)oxy]-6-ethyl-3-(4-methyl-1,3-thiazol-2-yl)-4H-chromen-4-one](/img/structure/B11150573.png)
![3-[(2-chloro-6-fluorobenzyl)oxy]-2-ethyl-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one](/img/structure/B11150574.png)
![3-benzyl-4,8-dimethyl-7-[2-nitro-4-(trifluoromethyl)phenoxy]-2H-chromen-2-one](/img/structure/B11150581.png)

![3-[(2,4-dichlorobenzyl)oxy]-6H-benzo[c]chromen-6-one](/img/structure/B11150589.png)
![N-[3-(3,5,9-trimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)propanoyl]glycyl-D-isoleucine](/img/structure/B11150606.png)
